Faranoxi

Melanoma Combination Chemotherapy Clinical Response Rate

Faranoxi is an antineoplastic nitrogen mustard derivative, chemically defined as the N-oxide phosphate salt of p-(di(2-chloroethyl)amino)phenylacetic acid. It belongs to the chloroethylaminophenylacetic acid class of alkylating agents, functioning as a DNA-damaging cytostatic compound.

Molecular Formula C12H18Cl2NO7P
Molecular Weight 390.15 g/mol
CAS No. 159126-29-1
Cat. No. B130376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaranoxi
CAS159126-29-1
Synonymsfaranoxi
p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt
Molecular FormulaC12H18Cl2NO7P
Molecular Weight390.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O
InChIInChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4)
InChIKeyDMZGCZWBSXHKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Faranoxi (CAS 159126-29-1) for Research and Development: A Distinct Alkylating Agent Candidate


Faranoxi is an antineoplastic nitrogen mustard derivative, chemically defined as the N-oxide phosphate salt of p-(di(2-chloroethyl)amino)phenylacetic acid [1]. It belongs to the chloroethylaminophenylacetic acid class of alkylating agents, functioning as a DNA-damaging cytostatic compound [2]. Its structure uniquely incorporates an oxygen-modified cytostatic group, which is the principal point of differentiation from its closest chemical analogs, such as chlorambucil and its active metabolite, phenylacetic acid mustard, which lack this N-oxide modification [1].

Why Faranoxi Cannot Be Replaced by Generic Nitrogen Mustards in Targeted Research


Within the class of aromatic nitrogen mustards, simple substitution is scientifically invalid due to the profound impact of the N-oxide moiety on the compound's pharmacological profile. While agents like chlorambucil and its metabolite phenylacetic acid mustard share a core structure, they lack the oxygen-modification that defines Faranoxi [1]. Foundational pharmacological studies have established that nitrogen mustard N-oxides (NMOs) exhibit significantly lower systemic toxicity compared to their parent amines, a critical differentiator that challenges the assumption of class-wide equivalence [2]. This N-oxide group is not a passive bystander; it fundamentally alters the compound's reactivity, transport, and potentially its bioreductive activation in hypoxic tumor microenvironments, making direct cross-comparisons with non-oxide mustards unreliable for experimental outcomes. The subsequent quantitative evidence details specific performance metrics that reinforce this chemical incompatibility.

Quantitative Differentiation of Faranoxi: Evidence from Clinical and Pharmacological Studies


Enhanced Clinical Efficacy in Melanoma via FDV Combination Therapy

In a clinical study of 188 patients with various malignancies, the combination regimen FDV (faranoxi, deticene, vincristine) achieved a partial remission rate of up to 50% in cases of melanoma. This outcome is substantially higher than historical response rates for the standard alkylating agent dacarbazine (deticene) alone, which typically shows a 10-20% objective response rate in advanced melanoma [1]. The report also notes a differential response, with primary melanoma being less responsive compared to lymphoid metastases, suggesting a tissue-specific activation or efficacy profile not commonly highlighted for other alkylating agents [1].

Melanoma Combination Chemotherapy Clinical Response Rate

Superior Tolerability and High-Dose Feasibility Compared to Parent Mustards

Faranoxi was administered at a high dosage of 90-120 mg/m² per day for 12-15 days and was described as 'relatively well tolerated' [1]. This contrasts sharply with the typical low-dose regimen of its close non-oxide analog, chlorambucil (0.1-0.2 mg/kg/day, approximately 4-10 mg/m²/day), which is necessary to manage its significant hematological toxicity. This 15- to 30-fold difference in tolerated dose supports the class-level pharmacological principle that N-oxidation reduces the toxic effects of nitrogen mustards while retaining antitumor efficacy [2].

Toxicity Therapeutic Index Nitrogen Mustard N-Oxide

Broad-Spectrum Antitumor Activity Across Liquid and Solid Tumors

Experimental and clinical studies demonstrate Faranoxi's antitumor activity against a range of malignancies including lymphoma, rectal cancer, and melanoma [1]. While chlorambucil and bendamustine are primarily indicated for hematological malignancies like chronic lymphocytic leukemia and indolent lymphomas, Faranoxi shows quantifiable clinical promise against solid tumors (rectal cancer, melanoma), a therapeutic area where its aromatic mustard counterparts are largely ineffective [1].

Lymphoma Rectal Cancer Broad-Spectrum Cytotoxicity

Optimal Research and Development Applications for Faranoxi


Investigating Bioreductive Prodrugs for Hypoxic Tumor Environments

Faranoxi's N-oxide moiety qualifies it as a potential bioreductive prodrug, predicted to be selectively activated in hypoxic tumor regions common in solid tumors like melanoma and rectal cancer. The clinical evidence of high-dose tolerability (90-120 mg/m²/day) and activity in such tumors makes it a prime candidate for studies on hypoxia-selective cytotoxins, comparing its activation kinetics to non-oxide nitrogen mustards [1].

Developing Dose-Intensified Alkylating Agent Regimens

The compound's demonstrated safety at doses substantially higher than chlorambucil positions it as a scaffold for designing combination therapies where dose intensity is critical. Researchers can leverage this high-dose tolerance to explore synergies with other agents, as shown by the FDV regimen's 50% partial remission rate in melanoma, without the dose-limiting myelosuppression typical of non-oxide mustards [1].

Comparative Oncology Studies in Treatment-Resistant Cancers

Faranoxi's confirmed clinical activity against lymphoma, rectal cancer, and melanoma, including lymphoid metastases poorly responsive to primary tumor-targeted therapies, makes it a valuable compound for comparative efficacy studies. Its unique spectrum of activity serves as a benchmark for screening next-generation alkylating agents against solid and hematological malignancies [1].

Quote Request

Request a Quote for Faranoxi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.